Worst Daily Pain Severity Score Reduction: PD-0299685 60 mg Daily vs. Placebo at Week 12
In a 12-week, randomized, double-blind, placebo-controlled phase IIa trial for interstitial cystitis/bladder pain syndrome (IC/BPS), PD-0299685 at a dose of 60 mg daily (equivalent to 30 mg BID) produced a reduction in the worst daily pain severity score compared to placebo. The treatment difference was -0.82 points on an 11-point numerical rating scale [1]. This is the only available comparator for this endpoint and represents the compound's single largest signal of potential clinical benefit, which was still not statistically significant.
| Evidence Dimension | Change in worst daily pain severity score (11-point numerical rating scale) |
|---|---|
| Target Compound Data | Reduction from baseline (mean change not explicitly provided, treatment difference vs. placebo: -0.82 points) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Treatment difference: -0.82 points [90% CI: -1.72, 0.08] |
| Conditions | 12-week phase IIa trial in patients with IC/BPS; 60 mg PD-0299685 daily (n=55) vs. placebo (n=52) |
Why This Matters
This is the primary quantitative benchmark for PD-0299685's analgesic potential in this indication, establishing a clear, data-driven threshold for comparing efficacy in any future research or alternative compound.
- [1] Nickel, J. C., et al. (2012). Investigation of a Ca2+ channel α2δ ligand for the treatment of interstitial cystitis: results of a randomized, double-blind, placebo controlled phase II trial. The Journal of Urology, 188(3), 817-823. View Source
